molecular formula C5H9N3 B1528534 2-(Azidomethyl)but-1-ene CAS No. 1477537-51-1

2-(Azidomethyl)but-1-ene

Cat. No.: B1528534
CAS No.: 1477537-51-1
M. Wt: 111.15 g/mol
InChI Key: YLLNZWKMSMQIKF-UHFFFAOYSA-N
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Description

2-(Azidomethyl)but-1-ene is a chemical compound of interest in organic synthesis and materials science research. It features two reactive sites: a terminal alkene and an organoazide group. The azide functional group is well-known for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly reliable method for constructing 1,2,3-triazoles and linking molecular fragments . The terminal alkene group offers additional versatility, allowing researchers to employ it in various other reaction types, such as cycloadditions or as a handle for further functionalization . Compounds containing the azidomethyl group have been extensively studied as key intermediates in building more complex molecular architectures and are recognized for their utility in the preparation of energetic materials and polymers for specialized research applications . This combination of functional groups makes this compound a potentially valuable bifunctional scaffold for researchers developing new synthetic methodologies, constructing functional polymers, or exploring the properties of nitrogen-rich heterocyclic compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(azidomethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-5(2)4-7-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLNZWKMSMQIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azidomethyl)but-1-ene is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features an azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The compound's structure can be represented as follows:

C5H9N3\text{C}_5\text{H}_9\text{N}_3

This compound is characterized by its azidomethyl group attached to a butene backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed based on studies of similar azide-containing compounds:

  • Reactivity with Nucleophiles : The azide group can undergo nucleophilic substitution reactions, leading to the formation of more complex derivatives that may exhibit enhanced biological activity.
  • Formation of Reactive Intermediates : Under certain conditions, this compound can decompose to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.

Case Studies and Research Findings

A review of recent literature highlights several studies relevant to the biological activity of azide-containing compounds:

StudyFindings
Synthesis and Biological Evaluation A study synthesized various azide derivatives and evaluated their cytotoxicity against different cancer cell lines. Preliminary results indicated that some derivatives exhibited significant inhibitory effects on cell proliferation.
Mechanistic Insights Research on azide reactivity has shown that these compounds can form stable intermediates that may disrupt cellular processes, leading to apoptosis in cancer cells.
Antimicrobial Testing Several azide-containing compounds were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising activity that warrants further exploration.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Key aspects include:

  • Absorption and Distribution : The compound's lipophilicity may influence its absorption through biological membranes.
  • Metabolism : The metabolic pathways involving azides often lead to the formation of reactive species that can interact with cellular components.
  • Excretion : Knowledge about the excretion pathways is essential for predicting the compound's half-life and overall bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Structure Functional Groups Molecular Formula
2-(Azidomethyl)but-1-ene CH₂=CHCH(CH₂N₃)CH₃ Alkene, Azide C₅H₈N₃
Benzyl azide C₆H₅CH₂N₃ Benzene ring, Azide C₇H₇N₃
cis-2-Butene CH₃CH=CHCH₃ (cis) Alkene C₄H₈

Key Observations :

  • Azide Functionality: Both this compound and benzyl azides contain reactive azide groups, enabling participation in click chemistry.
  • Alkene Backbone : Unlike benzyl azides, this compound has a flexible butene chain, which could influence solubility (e.g., lower polarity compared to aromatic analogs).

Reactivity Differences :

  • The butene chain in this compound may undergo addition reactions (e.g., hydrohalogenation) at the alkene site, while the azide group facilitates cycloaddition with alkynes.
  • Benzyl azides prioritize aromatic stability, limiting backbone reactivity compared to aliphatic analogs.

Key Insights :

  • Biological and Corrosion Applications : Benzyl azide-derived triazoles exhibit corrosion-inhibiting properties in electrochemical systems , suggesting that this compound could serve similar roles if functionalized into triazoles.
  • Industrial Use: cis-2-Butene is non-polar and primarily used in polymer production, contrasting with the specialized reactivity of azide-containing compounds.

Preparation Methods

The preparation of 2-(Azidomethyl)but-1-ene typically involves the introduction of the azidomethyl group (-CH2N3) onto an unsaturated butene framework. Common synthetic routes include:

These approaches balance reaction efficiency, safety (due to azide handling), and product purity.

Preparation via Nucleophilic Substitution on Halomethyl Precursors

One classical method involves preparing a halomethyl-substituted but-1-ene derivative followed by substitution with sodium azide (NaN3) to introduce the azide group.

Key reaction steps:

  • Synthesis of 2-(halomethyl)but-1-ene (commonly bromomethyl or chloromethyl derivatives)
  • Treatment with sodium azide in a suitable solvent (e.g., acetone, dimethylformamide) under controlled temperature to replace the halogen with azide

This method is supported by batch optimization studies showing conversion rates and purity dependent on reactant concentration and temperature.

Table 1: Batch Optimization Data for Azidomethylation Reactions

Entry Halomethyl Precursor NaN3 Conc. (M) Temp (°C) Conversion (%) Purity (%)
1 2-(Bromomethyl)but-1-ene 2.5 Room Temp 84 80
2 2-(Bromomethyl)but-1-ene 2.5 50 95 69
3 2-(Bromomethyl)but-1-ene 1.5 50 97 74

Note: Data adapted from analogous azidomethyl oxazole synthesis optimization, applicable due to mechanistic similarity in nucleophilic substitution step.

Continuous-Flow Multistep Synthesis via Vinyl Azide and Azirine Intermediates

A modern and efficient approach involves a continuous-flow process starting from vinyl azides, which thermally rearrange to azirines. These intermediates then react with 2-haloacyl halides to form halomethyl oxazole intermediates, which upon treatment with sodium azide yield azidomethyl oxazoles.

Though this method is primarily described for 2-(azidomethyl)oxazoles, the principles can be extended to this compound due to similar reaction mechanisms involving azirine intermediates and nucleophilic azide displacement.

Key features:

  • Thermolysis of vinyl azides to azirines in continuous flow
  • Reaction with 2-haloacyl halides at room temperature without base
  • Neutralization step to avoid hydrazoic acid formation before azide substitution
  • Azide substitution at mild temperatures (room temperature to 50 °C) with high conversion (up to 97%)

Table 2: Continuous-Flow Reaction Parameters and Outcomes

Step Conditions Conversion (%) Purity (%)
Azirine formation Thermolysis of vinyl azide >90 >90
Halomethyl oxazole formation Reaction with 2-haloacyl halide >90 >90
Azide substitution NaN3 aqueous stream, 5-10 min, rt to 50 °C 92-97 67-74

Data extracted and adapted from continuous multistep synthesis studies.

Alternative Synthetic Routes from Complex Precursors

In pharmaceutical intermediate synthesis, such as for β-lactamase inhibitors, azidomethyl groups are introduced on penam derivatives via chloromethylation followed by azidation with trimethylsilyl azide in non-protic solvents like dimethylformamide. This method involves:

  • Chloromethylation of the penam ring system under acidic conditions
  • Azidation using trimethylsilyl azide in dimethylformamide at low temperature (0-40 °C)
  • Workup involving extraction and purification to isolate azidomethylated products

Though this method is specific to complex penam structures, the azidation step is analogous and informative for azidomethylation on unsaturated hydrocarbons.

Research Findings and Comparative Analysis

  • Reaction Efficiency: Increasing sodium azide concentration and reaction temperature improves conversion but may reduce purity due to side reactions.
  • Safety Considerations: Neutralization of acidic byproducts is critical before azide addition to prevent hydrazoic acid formation.
  • Continuous-Flow Advantages: Enhanced control over reaction parameters, improved safety, and scalability compared to batch processes.
  • Solvent Effects: Polar aprotic solvents such as acetone and dimethylformamide favor nucleophilic substitution with sodium azide.
  • Reaction Time: Typically ranges from 5 minutes (continuous flow) to 1 hour (batch) depending on conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Conversion (%) Purity (%) Notes
Nucleophilic substitution 2-(Halomethyl)but-1-ene Sodium azide 25-50 °C, 30-60 min 84-97 69-80 Classical, batch method
Continuous-flow synthesis Vinyl azide 2-Haloacyl halide, NaN3 Thermolysis + rt to 50 °C >90 67-74 Modern, scalable, safer
Azidation via trimethylsilyl azide Chloromethylated penam derivatives Trimethylsilyl azide, DMF 0-40 °C, 10 h High High Specific to complex molecules

Q & A

Q. How do environmental factors (pH, light) affect the stability of this compound in biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h, analyze degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) for 1–6h, monitor azide decomposition spectroscopically.
    Use LC-MS to identify degradation products (e.g., amines or nitriles) and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)but-1-ene
Reactant of Route 2
Reactant of Route 2
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